molecular formula C24H32N4O5 B2664267 N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 877634-24-7

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2664267
CAS No.: 877634-24-7
M. Wt: 456.543
InChI Key: IQTYCSKDJDARAX-UHFFFAOYSA-N
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Description

N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a furan ring, a methoxyphenyl group, a piperazine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through the reaction of ethylenediamine with dihaloalkanes.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced through the reaction of diols with epoxides.

    Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is not fully understood. it is believed to interact with various molecular targets such as enzymes and receptors. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential use in neurological applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(furan-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
  • N’-[2-(furan-2-yl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Uniqueness

The uniqueness of N’-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group, in particular, can influence its pharmacokinetic properties, making it a valuable compound for drug development.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-31-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21(22-5-3-15-33-22)17-26-24(30)23(29)25-16-20-4-2-14-32-20/h3,5-9,15,20-21H,2,4,10-14,16-17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTYCSKDJDARAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3CCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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